molecular formula C11H12N2O3 B14795760 (2E)-N,N-dimethyl-3-(2-nitrophenyl)prop-2-enamide

(2E)-N,N-dimethyl-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B14795760
M. Wt: 220.22 g/mol
InChI Key: VMRZZKXLAMYQRU-BQYQJAHWSA-N
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Description

(2E)-N,N-dimethyl-3-(2-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a nitrophenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,N-dimethyl-3-(2-nitrophenyl)prop-2-enamide typically involves the reaction of 2-nitrobenzaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired enamine product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-N,N-dimethyl-3-(2-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N,N-dimethyl-3-(2-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N,N-dimethyl-3-(2-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide: Similar structure with a cyano group and hydroxyl groups.

    (2E)-N-[2-(2-hydroxyethoxy)ethyl]-3-(2-nitrophenyl)prop-2-enamide: Contains a hydroxyethoxyethyl group instead of dimethylamino group.

Uniqueness

(2E)-N,N-dimethyl-3-(2-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(E)-N,N-dimethyl-3-(2-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C11H12N2O3/c1-12(2)11(14)8-7-9-5-3-4-6-10(9)13(15)16/h3-8H,1-2H3/b8-7+

InChI Key

VMRZZKXLAMYQRU-BQYQJAHWSA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CN(C)C(=O)C=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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